Alanine, 2-methyl-N-(3-sulfopropyl)-

Description

Properties

CAS No. |

819862-76-5 |

|---|---|

Molecular Formula |

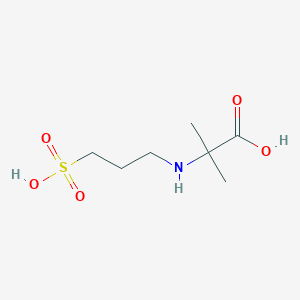

C7H15NO5S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-methyl-2-(3-sulfopropylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO5S/c1-7(2,6(9)10)8-4-3-5-14(11,12)13/h8H,3-5H2,1-2H3,(H,9,10)(H,11,12,13) |

InChI Key |

JNZRFFBJVROMMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Sulfopropyl vs. Sulfonyl/Acyl Groups : The sulfopropyl group (-SO₃⁻-CH₂-CH₂-CH₂-) enhances hydrophilicity and ionic conductivity compared to sulfonyl (-SO₂-) or acyl (-CO-) groups, as seen in AnPS-based electrochemical studies .

Physicochemical Properties

Solubility and Reactivity

- In contrast, sulfopropyl acrylate copolymers show enhanced water compatibility due to zwitterionic interactions .

- Thermal Stability: The sulfopropyl group in copolymers improves thermal resistance (e.g., decomposition temperatures >200°C), outperforming non-sulfonated analogs .

Electrochemical Behavior

- AnPS derivatives demonstrate reversible redox activity in acidic media, with sulfopropyl groups stabilizing radical intermediates during oxidation .

Preparation Methods

Alkylation of Alanine Derivatives

The core strategy involves introducing the 3-sulfopropyl group to the nitrogen of 2-methylalanine. Key steps include:

Step 1: Synthesis of 2-Methylalanine

-

Reductive Amination : Pyruvate derivatives are reacted with methylamine under reductive conditions (e.g., NaBH₃CN) to yield 2-methylalanine.

-

α-Bromo Acid Substitution : Fischer’s classical method employs α-bromo-2-methylpropanoic acid, which undergoes SN2 displacement with ammonia or methylamine to retain chirality.

Step 2: N-Sulfopropylation

-

Quaternary Ammonium Formation : The amine group of 2-methylalanine is alkylated with 3-chloro-1-propanesulfonic acid sodium salt in alkaline conditions (NaOH, 60–90°C). This proceeds via nucleophilic substitution, with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhancing reactivity.

-

Epoxide Ring-Opening : Epichlorohydrin is treated with sodium bisulfite to form 3-chloro-2-hydroxypropanesulfonate, which subsequently reacts with the amine.

Optimization Data

Direct Sulfonation of Preformed Amines

An alternative approach modifies pre-synthesized tertiary amines:

Michael Addition

Sulfonic Acid Coupling

Enzymatic Approaches

While less common, enzymatic methods leverage methyltransferases or sulfotransferases:

Limitations

Analytical Characterization

Post-synthesis, the product is validated via:

Challenges and Solutions

-

Racemization : Chiral integrity is maintained using low-temperature alkylation (0–5°C) and non-polar solvents.

-

Byproducts : Sulfonate hydrolysis is mitigated by avoiding strong acids; neutral pH (6–7) during workup is critical.

Industrial Applications

Q & A

Q. Q1. What analytical methods are recommended for characterizing the purity and stability of 2-methyl-N-(3-sulfopropyl)alanine in aqueous solutions?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance at 255 nm to determine molar absorptivity (ε ≥ 9,500 L·mol⁻¹·cm⁻¹) as a purity indicator .

- pH Monitoring : Ensure solutions maintain pH 7.5–10.0 (25°C) to prevent degradation; deviations may indicate hydrolysis or sulfonate group instability .

- IR Spectroscopy : Validate structural integrity via S=O (1179–1035 cm⁻¹) and C=O (1713 cm⁻¹) bond peaks, comparing against reference spectra .

- Water Content Analysis : Use Karl Fischer titration to confirm moisture levels ≤5.0%, critical for avoiding side reactions in hygroscopic samples .

Q. Q2. How can researchers optimize synthetic routes for 2-methyl-N-(3-sulfopropyl)alanine derivatives with modified sulfonate groups?

Methodological Answer:

- Anion Exchange Reactions : Replace counterions (e.g., bromide) with 3-sulfopropyl methacrylate using ion-exchange resins, confirmed via <sup>1</sup>H NMR (vinyl protons at δ 5.36–5.99 ppm) .

- Protection-Deprotection Strategies : Use tert-butyl or benzyl groups to shield sulfonate moieties during alkylation steps, followed by acidic cleavage (e.g., TFA) .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate derivatives, monitoring purity via LC-MS .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., alkyl chain length) in 3-sulfopropyl-based ionic liquids affect the solubility and reactivity of 2-methyl-N-(3-sulfopropyl)alanine in non-polar solvents?

Methodological Answer:

- Structure-Property Relationships : Synthesize analogs with varying alkyl chains (e.g., [P4444][C3S] vs. [P4448][C3S]) and compare solubility in toluene or chloroform via cloud-point measurements .

- NMR Titration : Monitor chemical shift changes in <sup>31</sup>P NMR to assess coordination between the phosphonium cation and sulfonate anion, influencing solvent interactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict charge distribution and hydrophobicity indices of modified derivatives .

Q. Q4. What mechanisms underlie the instability of 2-methyl-N-(3-sulfopropyl)alanine under high-temperature or acidic conditions, and how can these be mitigated?

Methodological Answer:

- Degradation Pathways :

- Stabilization Strategies :

Q. Q5. How can 2-methyl-N-(3-sulfopropyl)alanine interact with biological systems, and what assays are suitable for probing its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure IC50 values .

- Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H and quantify accumulation in HEK293 cells via scintillation counting .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for sulfonate-binding pockets in target proteins (e.g., carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.